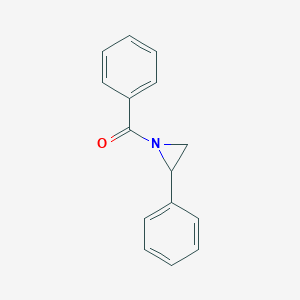

N-Benzoyl-2-phenylaziridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

phenyl-(2-phenylaziridin-1-yl)methanone |

InChI |

InChI=1S/C15H13NO/c17-15(13-9-5-2-6-10-13)16-11-14(16)12-7-3-1-4-8-12/h1-10,14H,11H2 |

InChI Key |

TZBCQZDVMUNWPG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzoyl 2 Phenylaziridine and Its Analogues

Cyclization-Based Strategies

Cyclization reactions represent a fundamental approach to the construction of the aziridine (B145994) ring. These methods often involve the formation of a carbon-nitrogen bond within a pre-assembled acyclic precursor.

Intramolecular Cyclization Approaches to Aziridine Ring Formation

Intramolecular cyclization is a powerful strategy for forming the aziridine ring. This approach typically involves a haloamine or an amino alcohol derivative where an internal nucleophilic substitution reaction leads to the formation of the three-membered ring. For instance, the treatment of β-halogenated amines with a suitable base can induce an intramolecular SN2 reaction, expelling a halide ion to yield the corresponding aziridine. ugent.be Similarly, amino alcohols can be converted into aziridines through activation of the hydroxyl group, often by conversion to a better leaving group like a tosylate, followed by intramolecular cyclization. benthamopenarchives.com

A notable example involves the synthesis of enantiomerically enriched N-Bus-2-phenylaziridine from (-)-phenylglycinol. This multi-step sequence includes N-sulfinylation, oxidation, O-tosylation, and finally, a base-mediated cyclization to furnish the desired aziridine. benthamopenarchives.com This method highlights the potential of intramolecular cyclization to produce chiral aziridines from readily available chiral precursors. Another approach involves the intramolecular cyclization of allyl sulfonamides, which serves as a straightforward method for obtaining nitrogen-containing heterocycles. benthamscience.com Furthermore, phenolate-induced intramolecular ring-opening cyclization of N-tosylaziridines bearing a tethered aryl substituent provides access to functionalized benzoxacycles, showcasing the versatility of aziridines as synthetic building blocks. rsc.org

Reductive Cyclization of O-Substituted Ketoximes

The reduction of ketoximes and their O-substituted derivatives presents another viable route to aziridines. orgsyn.orgwikipedia.org The Hoch-Campbell ethylenimine synthesis, for example, involves the reaction of certain oximes with Grignard reagents to produce aziridines. wikipedia.org This method is particularly effective for oximes that have an aromatic ring attached to the carbon α or β to the oximino group. orgsyn.org

The reduction of O-substituted dibenzyl ketoximes and chalcone (B49325) oxime has been shown to yield 2-benzyl-3-phenylaziridine. orgsyn.org This reaction often proceeds stereoselectively, yielding the cis-substituted aziridine. orgsyn.org The accessibility of oximes makes this a convenient method for synthesizing various types of aziridines. orgsyn.org

Aziridination of Olefinic Substrates

The direct addition of a nitrogen atom to a carbon-carbon double bond, known as aziridination, is a highly atom-economical and widely employed strategy for synthesizing aziridines. This transformation is often facilitated by the use of transition metal catalysts and various nitrogen sources.

Transition Metal-Catalyzed Nitrene Transfer Aziridination (e.g., Copper-, Rhodium-Catalysis)

Transition metal-catalyzed nitrene transfer is a powerful tool for the synthesis of aziridines from olefins. rhhz.netresearchgate.net This process involves the generation of a reactive metal-nitrenoid intermediate, which then transfers the nitrene moiety to the alkene. Copper and rhodium complexes are among the most effective catalysts for this transformation. rhhz.netnih.gov

Copper-Catalyzed Aziridination: Copper catalysts are widely used for the aziridination of styrenes and other olefins. rsc.orgnih.govbeilstein-journals.orgresearchgate.net The reaction often employs a nitrene precursor, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), in the presence of a copper(I) or copper(II) salt. cmu.edu The mechanism is believed to involve a copper-nitrene intermediate. nih.govcmu.edu The choice of ligand for the copper catalyst can significantly influence the efficiency and stereoselectivity of the reaction. nih.gov For example, copper complexes with bis(oxazoline) ligands have been used in the asymmetric aziridination of styrene (B11656) derivatives. researchgate.netrsc.org

Rhodium-Catalyzed Aziridination: Rhodium catalysts, particularly dirhodium(II) carboxylates like Rh₂(OAc)₄, are also highly effective for nitrene transfer reactions. rhhz.netnih.govresearchgate.net These catalysts can promote both intramolecular and intermolecular aziridinations. rhhz.net Rhodium-catalyzed reactions often proceed with high stereospecificity. rhhz.netnih.gov For instance, the reaction of trans- and cis-β-methylstyrene with a nitrene precursor in the presence of a rhodium catalyst gives the corresponding trans- and cis-aziridines, respectively. clockss.org The choice of the rhodium catalyst and the nitrene source can influence the chemoselectivity of the reaction, sometimes favoring aziridination over competing C-H insertion reactions. rhhz.net

| Catalyst | Nitrene Precursor | Key Features | Reference |

|---|---|---|---|

| Cu(OTf)₂ / bis(oxazoline) | PhI=NNs | Homogeneous and heterogeneous systems; enantioselective. | researchgate.netrsc.org |

| Rh₂(OAc)₄ | N-tosyloxycarbamates | Stereospecific; can be used for intramolecular reactions. | rhhz.net |

| [Rh₂(esp)₂] | DPH | Stereospecific transformation to NH aziridines at room temperature. | nih.gov |

| Cu(pyridine)₄(BF₄)₂ | Trichloroethyl N-tosyloxycarbamate | Good chemoselectivity for intermolecular aziridination. | rhhz.net |

N-Atom Precursors and Activated Species in Aziridination (e.g., N-Aminopyridinium Reagents, Sulfonamides)

The choice of the nitrogen atom precursor is crucial for a successful aziridination reaction. A variety of reagents have been developed to generate the necessary nitrene or nitrenoid species.

N-Aminopyridinium Reagents: N-aminopyridinium salts have emerged as effective reagents for the aziridination of olefins. chemrxiv.orgthieme.denih.govrsc.orgacs.org These reagents can be activated by an oxidant like iodosylbenzene to form a highly electrophilic N-pyridinium iminoiodinane intermediate. nih.govacs.org This intermediate can then react with an alkene to form an N-pyridinium aziridine. chemrxiv.orgrsc.org A key advantage of this method is that the resulting N-pyridinium aziridines can be further derivatized, for example, through nickel-catalyzed cross-coupling with aryl boronic acids to yield N-aryl aziridines. chemrxiv.orgnih.govrsc.orgacs.org

Sulfonamides: Sulfonamides are a common class of nitrene precursors used in aziridination reactions. benthamscience.comresearchgate.netresearchgate.net They are often used in conjunction with an oxidant, such as iodosylbenzene or tert-butyl hypoiodite, to generate the active aminating species. researchgate.netresearchgate.net Copper iodide has been shown to be an efficient catalyst for the aziridination of various alkenes using sulfonamides as the nitrogen source. researchgate.net This method is operationally simple and proceeds under mild conditions. researchgate.net Carbamates can also serve as nitrene precursors in transition-metal catalyzed reactions. rhhz.netrsc.org

| Precursor | Activating Agent/Catalyst | Resulting Aziridine | Key Features | Reference |

|---|---|---|---|---|

| N-Aminopyridinium salts | Iodosylbenzene | N-Pyridinium aziridines | Intermediates for further derivatization. | chemrxiv.orgnih.govrsc.org |

| Sulfonamides | t-BuOI or PhIO/CuI | N-Sulfonyl aziridines | Metal-free or copper-catalyzed options available. | researchgate.netresearchgate.net |

| N-tosyloxycarbamates | Cu or Rh catalysts | N-Carbamoyl aziridines | Used in both inter- and intramolecular reactions. | rhhz.net |

Asymmetric Aziridination for Enantioselective Synthesis

The development of asymmetric aziridination methods is of great importance for the synthesis of chiral aziridines, which are valuable building blocks for pharmaceuticals and other biologically active molecules. scielo.br Enantioselective synthesis can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral nitrene sources.

Chiral transition metal complexes, particularly those of copper and rhodium with chiral ligands, have been extensively studied for asymmetric aziridination. researchgate.netrsc.orgclockss.org For instance, copper complexes of chiral bis(oxazoline) ligands have been successfully employed in the enantioselective aziridination of styrene derivatives. researchgate.netrsc.org Similarly, chiral dirhodium(II) carboxylates have shown high efficiency and enantioselectivity in the aziridination of various alkenes. clockss.org

Another approach involves the use of chiral auxiliaries attached to the olefin substrate. The reaction of N-arylhydroxamates with acryloyl derivatives of chiral alcohols like (-)-8-phenylmenthol (B56881) has been studied, although it resulted in poor to modest diastereoselection. researchgate.net A more successful strategy has been the use of chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids as phase-transfer catalysts, which can achieve moderate to good enantioselection. researchgate.net

Chiral Catalyst Systems (e.g., Chiral Phosphoric Acids, Copper(I) Bis(oxazoline) Complexes)

The enantioselective synthesis of aziridines can be effectively achieved through the use of chiral catalysts that facilitate the transfer of a nitrene group to an alkene. Among these, chiral phosphoric acids (CPAs) and copper(I) bis(oxazoline) complexes have emerged as powerful tools.

Chiral Phosphoric Acids (CPAs) have been successfully employed in the asymmetric aziridination of diazoacetamides with N-Boc-imines, affording chiral aziridines in excellent yields and with high levels of diastereo- and enantioselectivity. organic-chemistry.org For instance, the reaction catalyzed by a specific chiral phosphoric acid in dichloromethane (B109758) can proceed rapidly, often within minutes, to give trans-aziridines as the major diastereomer. organic-chemistry.org These Brønsted acid catalysts are believed to activate the imine component through hydrogen bonding, thereby guiding the stereochemical outcome of the reaction. organic-chemistry.orgnih.gov CPAs have also been utilized in the kinetic resolution of racemic aziridines through hydrolytic ring-opening reactions, demonstrating their versatility in accessing enantioenriched amino alcohols, which are precursors to chiral aziridines. nih.govrsc.org

Copper(I) Bis(oxazoline) Complexes are well-established catalysts for the enantioselective aziridination of olefins. acs.org These complexes, often generated in situ from a copper(I) source and a chiral bis(oxazoline) ligand, catalyze the reaction between an olefin, such as styrene, and a nitrene precursor, like (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs). acs.orgnih.gov The stereochemical outcome of the aziridination is dictated by the structure of the chiral ligand. nih.gov Research has shown that the enantiomeric excess (ee) of the resulting aziridine can increase with reaction conversion, a phenomenon attributed to subsequent reactions of the product. rsc.orgrsc.org The mechanism is thought to involve the formation of a copper-nitrene intermediate, which then undergoes addition to the alkene. researchgate.net

Table 1: Performance of Chiral Catalyst Systems in Asymmetric Aziridination

| Catalyst System | Substrates | Key Findings | Reference |

| Chiral Phosphoric Acid | Diazoacetamides and N-Boc-imines | Excellent yields (89-97%), high diastereoselectivity (trans/cis > 50:1), and high enantioselectivity (88-98% ee). | organic-chemistry.org |

| Copper(I) Bis(oxazoline) | Styrene and PhI=NTs | Good yields and enantioselectivities up to 80% ee. Enantiomeric excess can increase with conversion. | nih.govrsc.org |

Chiral Auxiliaries and Substrate-Controlled Diastereoselection

An alternative strategy for asymmetric aziridine synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

In the context of N-benzoyl-2-phenylaziridine synthesis, a chiral auxiliary can be attached to either the alkene or the nitrogen source. For example, N-enoylpyrazolidinones derived from camphor (B46023) have been used as chiral auxiliaries in the aziridination of enones with N-aminophthalimide in the presence of lead tetraacetate, yielding aziridine-2-hydrazides with good diastereoselectivity. researchgate.net Similarly, pseudoephedrine can serve as a chiral auxiliary, where it is first converted to an amide with an α,β-unsaturated carboxylic acid. wikipedia.org The subsequent aziridination reaction proceeds with diastereoselectivity controlled by the chiral auxiliary. wikipedia.org

Substrate-controlled diastereoselection is another powerful approach where the inherent chirality of the substrate dictates the stereochemical outcome of the aziridination. mdpi.com This is particularly effective in the synthesis of complex molecules where a chiral center is already present. For instance, the aziridination of alkenyl alcohols can be directed by the hydroxyl group, leading to high levels of diastereoselectivity. nih.gov This strategy has been used in the synthesis of complex aziridine esters and other functionalized aziridines. mdpi.com

Asymmetric Synthesis of N-Sulfinylaziridines via Darzens-Type Reactions

The aza-Darzens reaction, which involves the condensation of an imine with the enolate of an α-haloester, is a classic method for aziridine synthesis. An asymmetric variant of this reaction utilizes chiral N-sulfinylimines (N-sulfinyl imines) to produce N-sulfinylaziridines with high diastereoselectivity. researchgate.netgoogle.com

In this methodology, an enantiopure sulfinamide, such as tert-butanesulfinamide, is condensed with an aldehyde to form a chiral N-sulfinylimine. researchgate.net The subsequent reaction of this imine with a metal enolate of an α-haloester affords the corresponding N-sulfinylaziridine. google.com The stereochemical outcome is controlled by the chiral sulfinyl group. rsc.org This method allows for the synthesis of a wide range of highly substituted aziridines. researchgate.net The N-sulfinyl group can be readily cleaved under acidic conditions to provide the corresponding N-H aziridine, or it can be oxidized to the N-sulfonylaziridine. google.com

Table 2: Diastereoselective Aza-Darzens Reaction for N-Sulfinylaziridine Synthesis

| Chiral Auxiliary | Reactants | Diastereomeric Ratio (dr) | Reference |

| N-tert-butanesulfinyl | α-chloro N-sulfinyl ketimines and Grignard reagents | up to 98:2 | rsc.org |

| N-tert-butanesulfinyl | 2-bromoesters and N-sulfinyl aldimines | >98% de | researchgate.net |

Metalation-Promoted Syntheses

Directed metalation has emerged as a powerful tool for the functionalization of aziridines, enabling the introduction of substituents at specific positions with high regioselectivity.

Regioselective β-Lithiation of N-Alkyl-2-phenylaziridines via BH3 Complexation

The direct lithiation of the aziridine ring can be challenging due to the acidity of protons on substituents. However, complexation of the aziridine nitrogen with a Lewis acid, such as borane (B79455) (BH3), can promote regioselective deprotonation at the β-position. organic-chemistry.orgacs.orgfigshare.com The BH3 complex of an N-alkyl-2-phenylaziridine, upon treatment with a strong base like sec-butyllithium, undergoes lithiation at the carbon adjacent to the phenyl group (β-position). organic-chemistry.orgacs.orgfigshare.comresearchgate.net The resulting lithiated intermediates are configurationally stable, allowing for the enantioselective preparation of cis-2,3-disubstituted aziridines upon quenching with various electrophiles. organic-chemistry.orgacs.orgfigshare.com The stereochemistry of the BH3 complexes and the lithiated intermediates has been confirmed by DFT calculations and NMR experiments. organic-chemistry.orgacs.org

Complex-Induced Proximity Effects in Directed Metalation

The regioselectivity observed in the β-lithiation of N-alkyl-2-phenylaziridine-borane complexes is a manifestation of a Complex-Induced Proximity Effect (CIPE). researchgate.netbenthamopenarchives.com CIPE describes the phenomenon where a Lewis basic group on a molecule coordinates to an organolithium reagent, directing deprotonation to a nearby site. baranlab.org In the case of the aziridine-borane complex, the BH3 group, coordinated to the nitrogen, directs the lithium base to the adjacent β-proton. researchgate.net This pre-complexation brings the base and the target proton into close proximity, facilitating the deprotonation event. benthamopenarchives.com This principle has been widely applied in organic synthesis for the regioselective functionalization of various heterocyclic and aromatic systems. benthamopenarchives.comscispace.com

Ring-Closure Approaches from β-Amino Alcohols

The intramolecular cyclization of β-amino alcohols is a fundamental and straightforward method for the synthesis of aziridines. organic-chemistry.orgscispace.com This approach involves the conversion of the hydroxyl group of a 1,2-amino alcohol into a good leaving group, followed by intramolecular nucleophilic substitution by the amino group.

Several methods exist for this transformation. A common approach is the Wenker synthesis, where the amino alcohol is treated with sulfuric acid to form a sulfate (B86663) ester, which is then cyclized under basic conditions. organic-chemistry.org Milder variations of this method have been developed to accommodate sensitive substrates. organic-chemistry.org Alternatively, the hydroxyl group can be activated by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. Subsequent treatment with a base promotes the ring-closing SN2 reaction to form the aziridine. scispace.com For instance, N,N-dialkyl-β-amino alcohols can be rearranged to 1,2-amino alcohols, which can then be cyclized to aziridines. organic-chemistry.org The Mitsunobu reaction provides another route for the direct conversion of β-amino alcohols to aziridines, although its efficiency can vary. nih.govsci-hub.se The choice of method often depends on the substitution pattern and stability of the starting amino alcohol and the desired aziridine. scispace.comoup.com

Elucidation of Reactivity Patterns and Transformation Pathways of N Benzoyl 2 Phenylaziridine

Nucleophilic Ring-Opening Reactions

N-Benzoyl-2-phenylaziridine is an activated aziridine (B145994), where the electron-withdrawing benzoyl group on the nitrogen atom enhances the electrophilicity of the ring carbons, making the nitrogen a better leaving group and facilitating nucleophilic attack. d-nb.info These reactions are a cornerstone of its synthetic utility, providing pathways to complex molecules like β-functionalized alkylamines. acs.org

Mechanistic Principles: SN2 Pathways and Stereochemical Inversion of Configuration

The ring-opening of this compound by nucleophiles predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net This pathway involves a backside attack by the nucleophile on one of the aziridine ring carbons, leading to the simultaneous cleavage of the carbon-nitrogen bond. A key characteristic of the SN2 mechanism is the inversion of stereochemical configuration at the carbon center that is attacked.

When chiral, enantiopure this compound is used, the SN2 attack results in a product with the opposite stereochemistry at the reaction center. This stereoinversion is a predictable and reliable feature of the reaction, which is crucial for asymmetric synthesis. For example, palladium-catalyzed cross-coupling reactions of deuterated 2-arylaziridines have demonstrated this inversion, consistent with an SN2-type oxidative addition. acs.org The formation of non-racemic products from such reactions provides strong evidence for the SN2-type ring-opening mechanism. researchgate.net

Regioselectivity Determinants in Aziridine Ring Opening

A critical aspect of the ring-opening reaction is regioselectivity: the preferential attack of the nucleophile at either the C2 (benzylic, phenyl-substituted) or C3 (unsubstituted) carbon atom. This selectivity is governed by a delicate balance of steric, electronic, and catalytic factors.

The regiochemical outcome of the nucleophilic attack on this compound is a classic case of competing steric and electronic effects.

Steric Factors : The phenyl group at the C2 position presents significant steric hindrance, which can disfavor nucleophilic attack at this site. nih.gov Consequently, many reactions favor attack at the less hindered C3 carbon. nih.govclockss.org

Electronic Factors : The C2 carbon is a benzylic position. This placement means that any developing positive charge during the transition state (in reactions with more SN1-like character) is stabilized by the adjacent phenyl ring. Furthermore, the electron-withdrawing N-benzoyl group activates both ring carbons, but the benzylic C2 position is electronically favored for attack in many cases due to this stabilization. mdpi.comsorbonne-universite.fr

The dominance of one factor over the other depends on the specific nucleophile and reaction conditions. For instance, computational studies on related N-benzoyl phenylaziridines have shown a reversal of regioselectivity compared to alkyl-substituted aziridines, with attack at the C2-site being favored electronically, despite higher steric strain. nih.gov This suggests that the electronic activation at the benzylic C2 position can overcome the steric repulsion. nih.gov

The reactivity and regioselectivity of the aziridine ring can be significantly enhanced through electrophilic activation of the nitrogen atom. This is typically achieved by using protic or Lewis acids. scispace.com

Activation transforms the neutral aziridine into a more reactive aziridinium (B1262131) ion. mdpi.comnih.gov In this state, the nitrogen atom becomes a much better leaving group, and the ring carbons become more electrophilic. The formation of an aziridinium ion increases the ring strain, making it more susceptible to ring-opening. mdpi.com For 2-phenylaziridines, the formation of an aziridinium ion generally directs the nucleophilic attack to the C2 position. mdpi.com This is because the C2-N bond is benzylic, and its cleavage leads to a more stable, albeit partial, positive charge on the benzylic carbon in the transition state. This pathway is often considered the thermodynamically favored route. mdpi.com

Catalysts play a pivotal role in controlling the regioselectivity of the ring-opening process, often by selectively activating the aziridine or the nucleophile.

Lewis Acids : Lewis acids like zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) coordinate to the nitrogen or carbonyl oxygen of the N-benzoyl group, activating the aziridine ring. researchgate.netacs.org This activation often promotes SN2-type ring-opening. In the case of 2-aryl-N-tosylaziridines, Lewis acid mediation leads to highly regioselective attack at the benzylic C2 position. researchgate.net

Transition Metals : Palladium and copper catalysts are widely used to control regioselectivity. acs.orgmdpi.com Palladium complexes, particularly with N-heterocyclic carbene (NHC) ligands, can catalyze the arylation of 2-arylaziridines at the C2 position with high regioselectivity and stereoinversion. acs.orgsorbonne-universite.fr Conversely, using phosphine (B1218219) ligands with palladium can direct the attack to the C3 position. acs.org This highlights the power of ligand choice in directing the outcome of the reaction. Copper catalysts have also been employed, for instance, in the enantioselective Friedel–Crafts alkylation of indoles with activated aziridines. acs.org

Phosphine Catalysts : Electron-rich phosphines can act as nucleophilic catalysts. nih.govacs.org They attack the aziridine ring to form a phosphonium (B103445) intermediate, which then undergoes further reaction. acs.orgresearchgate.net In the phosphine-catalyzed Heine reaction of N-acylaziridines, the phosphine typically attacks the less hindered C3 carbon, leading to the formation of oxazolines. nih.gov However, for N-benzoyl phenylaziridine, computational studies predict a reversal, favoring attack at the C2 position due to electronic effects. nih.gov

Influence of Electrophilic Activation and Leaving Group Characteristics (e.g., Aziridinium Ion Formation)

Nucleophile Scope and Diverse Reaction Products

A wide array of nucleophiles can be employed to open the ring of this compound, leading to a diverse range of valuable products, most notably substituted 1,2-amino alcohols and their derivatives. rsc.orgrsc.orgorganic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org The choice of nucleophile, in conjunction with the catalytic system, determines the final product structure.

The following interactive table summarizes the ring-opening reactions of this compound and related activated aziridines with various nucleophiles, highlighting the conditions and regioselectivity of the attack.

Reactions with Heteroatom Nucleophiles (e.g., Amines, Azides, Hydroxy, Acetoxy, Nitrile)

Cycloaddition and Cycloaddition-Like Reactions

This compound can also participate in cycloaddition reactions, most notably through the formation of azomethine ylide intermediates.

Aziridines, upon thermal or photochemical activation, can undergo electrocyclic ring-opening to form azomethine ylides. sorbonne-universite.fr These 1,3-dipoles can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions to generate five-membered nitrogen-containing heterocycles. sorbonne-universite.frnih.gov The presence of an electron-withdrawing group, like the benzoyl group in this compound, facilitates the formation of the azomethine ylide. thieme-connect.de

In 1970, it was shown that 2-benzoylaziridines undergo thermal [3+2] cycloaddition reactions with aromatic aldehydes to produce oxazolidines. nih.govmdpi.com The reaction proceeds through the formation of a trans-azomethine ylide intermediate. mdpi.com

The formation of the reactive intermediate from this compound can proceed through two distinct pathways: C-C bond cleavage to form a traditional azomethine ylide, or C-N bond cleavage to generate a zwitterionic 1,3-dipole surrogate. sorbonne-universite.frresearchgate.net The preferred pathway is influenced by the substituents on the aziridine ring, the nature of the other reactant, and the reaction conditions. researchgate.netresearchgate.net

C-C Bond Cleavage: This is a common pathway for aziridines, leading to the formation of azomethine ylides that participate in 1,3-dipolar cycloadditions. researchgate.netsorbonne-universite.fr This mode of reactivity is favored when the aziridine bears substituents that can stabilize the resulting ylide. The replacement of a benzoyl group with a carboxylate group at the C2 position of the aziridine ring, for instance, favors C-C bond cleavage. acs.org

C-N Bond Cleavage: In the presence of Lewis acids or with certain substitution patterns, N-acylaziridines can undergo C-N bond cleavage to form a zwitterionic 1,3-dipole. sorbonne-universite.fr This intermediate can then participate in formal [3+2] cycloadditions. sorbonne-universite.frresearchgate.net This reactivity has been observed in reactions of N-cyclohexyl- or N-tert-butyl-2-benzoyl-3-phenylaziridines with buta-2,3-dienoates, leading to pyrroles. researchgate.net

The choice between these two mechanistic pathways allows for divergent synthesis of different heterocyclic products from the same aziridine precursor.

The reaction of this compound and its analogs with allenoates is a prime example of the mechanistic dichotomy discussed above, leading to the formation of either methylenepyrrolidines or pyrroles. researchgate.netresearchgate.net

Formation of Methylenepyrrolidines: The reaction of cis-1-benzyl-2-benzoyl-3-phenylaziridine with allenoates can proceed via a [3+2] cycloaddition of the in situ generated azomethine ylide (formed through C-C bond cleavage) to afford 4-methylenepyrrolidines. lookchem.com This reaction is often site-, regio-, and stereoselective. lookchem.com

Formation of Pyrroles: Alternatively, N-cyclohexyl- and N-tert-butyl-2-benzoyl-3-phenylaziridines react with buta-2,3-dienoates to yield pyrroles as the major or exclusive products. researchgate.netacs.org This transformation occurs via a formal [3+2] cycloaddition involving C-N bond cleavage of the aziridine ring. researchgate.netlookchem.com The nature of the N-substituent on the aziridine plays a crucial role in determining the reaction outcome. lookchem.com For example, switching from an N-benzyl to an N-cyclohexyl group on the 2-benzoyl-3-phenylaziridine (B1267185) directs the reaction with allenoates towards the formation of pyrroles. lookchem.com The reaction conditions, such as the use of supercritical carbon dioxide, can also influence the selectivity towards pyrrole (B145914) formation. sorbonne-universite.fr

The table below illustrates the divergent reactivity of this compound derivatives with allenoates.

| Aziridine Substrate | Allenoate | Key Product | Mechanistic Pathway | Reference |

| cis-1-Benzyl-2-benzoyl-3-phenylaziridine | Buta-2,3-dienoates | 4-Methylenepyrrolidine | [3+2] Cycloaddition (C-C cleavage) | lookchem.com |

| N-Cyclohexyl-2-benzoyl-3-phenylaziridine | Buta-2,3-dienoates | Pyrrole | Formal [3+2] Cycloaddition (C-N cleavage) | acs.orglookchem.com |

| N-tert-Butyl-2-benzoyl-3-phenylaziridine | Buta-2,3-dienoates | Pyrrole | Formal [3+2] Cycloaddition (C-N cleavage) | researchgate.net |

| cis-N-Benzyl-2-benzoyl-3-phenylaziridine | (1H-Tetrazol-5-yl)-allenes | Tetrasubstituted pyrroles | Formal [3+2] Cycloaddition (C-N cleavage) | nih.gov |

| cis-N-Benzyl-2-benzoyl-3-phenylaziridine | (1H-Tetrazol-5-yl)-allenes with bulky C-3 substituents | 4-Methylenepyrrolidines | [3+2] Cycloaddition (C-C cleavage) | nih.gov |

Formal [3+2] Cycloadditions via Azomethine Ylide Intermediates

Reactivity with (1H-Tetrazol-5-yl)-Allenes

The reactivity of this compound and its derivatives with (1H-tetrazol-5-yl)-allenes has been explored, revealing pathways to various heterocyclic structures. The nature of the substituent on the aziridine nitrogen and the substitution pattern of the allene (B1206475) play a crucial role in determining the reaction outcome.

Microwave-induced reaction of cis-N-benzyl-2-benzoyl-3-phenylaziridine with 1-(1-benzyl-1H-tetrazol-5-yl)propa-1,2-diene and its 3-methyl, 3-ethyl, and 3-benzyl derivatives leads to the selective formation of tetrasubstituted pyrroles. nih.govacs.orgresearchgate.netst-andrews.ac.uk This transformation proceeds through a formal [3+2] cycloaddition involving the cleavage of the C-N bond of the aziridine ring. nih.govacs.orgresearchgate.netst-andrews.ac.uk

Conversely, when the (1H-tetrazol-5-yl)-allenes bear bulkier substituents at the C-3 position, such as an isopropyl or a tert-butyl group, the reaction with cis-N-benzyl-2-benzoyl-3-phenylaziridine exclusively yields 4-methylenepyrrolidines. nih.govacs.orgresearchgate.netst-andrews.ac.uk This selectivity arises from a [3+2] cycloaddition of the in situ generated azomethine ylide, which is formed via C-C bond cleavage of the aziridine. nih.govacs.orgresearchgate.netst-andrews.ac.uk

The influence of the N-substituent on the aziridine is also significant. For instance, the reaction of cis-2-benzoyl-N-cyclohexyl-3-phenylaziridine with (1H-tetrazol-5-yl)-allenes bearing bulky C-3 substituents also affords 4-methylenepyrrolidines. nih.govacs.orgresearchgate.netst-andrews.ac.uk However, with less sterically demanding allenes, the reaction with the N-cyclohexyl-substituted aziridine yields pyrroles as the major products, accompanied by the formation of 4-methylenepyrrolidines. nih.govacs.orgresearchgate.net

Furthermore, replacing the benzoyl group at the C-2 position of the aziridine with a carboxylate group, as in N-benzyl-cis-3-phenylaziridine-2-carboxylate, directs the reaction exclusively towards the formation of 4-methylenepyrrolidines, regardless of the allene's substitution pattern. nih.govacs.orgacs.org This indicates that the electronic nature of the substituent at C-2 of the aziridine ring is a key factor in favoring C-C bond cleavage and subsequent azomethine ylide formation. acs.org

A summary of the reactivity of differently substituted 2-benzoyl-3-phenylaziridines with (1H-tetrazol-5-yl)-allenes is presented in the table below.

| Aziridine Reactant | Allene Substituent (at C-3) | Major Product Type | Reaction Pathway |

| cis-N-benzyl-2-benzoyl-3-phenylaziridine | H, Me, Et, Bn | Tetrasubstituted Pyrrole | Formal [3+2] cycloaddition (C-N cleavage) |

| cis-N-benzyl-2-benzoyl-3-phenylaziridine | i-Pr, t-Bu | 4-Methylenepyrrolidine | [3+2] cycloaddition (C-C cleavage) |

| cis-2-benzoyl-N-cyclohexyl-3-phenylaziridine | H, Me, Et, Bn | Tetrasubstituted Pyrrole (major) + 4-Methylenepyrrolidine | Mixed pathways |

| cis-2-benzoyl-N-cyclohexyl-3-phenylaziridine | i-Pr, t-Bu | 4-Methylenepyrrolidine | [3+2] cycloaddition (C-C cleavage) |

| N-benzyl-cis-3-phenylaziridine-2-carboxylate | All studied allenes | 4-Methylenepyrrolidine | [3+2] cycloaddition (C-C cleavage) |

Tandem Annulation Reactions (e.g., with Epoxides via Meinwald Rearrangements)

N-acylaziridines, including this compound, can participate in tandem annulation reactions, where a sequence of reactions occurs in a single pot to construct complex cyclic molecules. A notable example involves the reaction with epoxides, which can act as aldehyde surrogates through a Meinwald rearrangement. dokumen.pubresearchgate.net

The Meinwald rearrangement is the conversion of an epoxide to a carbonyl compound, such as an aldehyde or a ketone, often promoted by a Lewis acid. researchgate.netosi.lv In a tandem process, the in situ generated aldehyde from the epoxide rearrangement can then react with the aziridine.

For instance, the reaction of 1-tosyl-2-phenylaziridines with aryl epoxides in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) leads to the formation of oxazolidine (B1195125) derivatives. researchgate.net This process involves the Lewis acid-catalyzed Meinwald rearrangement of the epoxide to an aldehyde, followed by a [3+2] annulation reaction with the aziridine. researchgate.net The scope of this transformation has been demonstrated with various substrates, providing access to functionalized oxazolidines. researchgate.net

Cycloaddition with Heterocumulenes (e.g., CO₂, CS₂)

This compound and related N-acylaziridines undergo cycloaddition reactions with heterocumulenes like carbon dioxide (CO₂) and carbon disulfide (CS₂). These reactions are valuable for the synthesis of five-membered heterocyclic compounds, such as oxazolidinones and thiazolidine-2-thiones, which are important structural motifs in medicinal chemistry. rsc.orgorganic-chemistry.org

The cycloaddition of CO₂ to N-aryl aziridines can be catalyzed by various systems. For example, amidato lanthanide amides have been shown to effectively catalyze the cycloaddition of CO₂ to aziridines under mild conditions, yielding the corresponding oxazolidinones in good yields with good functional group tolerance. organic-chemistry.org

Similarly, the reaction with CS₂ provides a route to thiazolidine-2-thiones. rsc.orgorganic-chemistry.org Computational studies have investigated the cycloaddition of CS₂ to N-butyl-2-phenylaziridine, highlighting the feasibility of the process using metal-free catalytic systems like a tetraphenylporphyrin (B126558) (TPPH₂) and tetrabutylammonium (B224687) chloride (TBACl) binary system, or a bifunctional TPPH₄Cl₂ catalyst. rsc.orgresearchgate.net These studies indicate that the formation of thiazolidine-2-thiones is often more energetically favorable than the synthesis of the corresponding oxazolidin-2-ones from CO₂. rsc.orgresearchgate.net The reaction mechanism typically involves the activation of both the aziridine and the heterocumulene by the catalyst. rsc.orgrsc.orgnih.gov

The efficiency of these cycloaddition reactions can be influenced by the catalyst, solvent, and reaction conditions. For example, novel [Dy₂₄] nano-cages within a metal-organic framework (MOF) have been shown to be highly effective catalysts for the reaction of 1-ethyl-2-phenylaziridine (B11727562) with CS₂ under mild conditions, demonstrating the potential for heterogeneous catalysis in these transformations. rsc.org

Rearrangement Reactions

Phosphine-Catalyzed Heine Reaction of N-Acylaziridines

The Heine reaction, the rearrangement of N-acylaziridines to oxazolines, is a synthetically valuable transformation. It has been demonstrated that electron-rich phosphines are efficient catalysts for this regioselective rearrangement, which proceeds in excellent yields under neutral conditions. nih.govacs.orgebi.ac.uk

The accepted mechanism for the phosphine-catalyzed Heine reaction involves two consecutive Sₙ2 processes. nih.gov First, the phosphine nucleophilically attacks one of the aziridine carbon atoms, leading to the opening of the three-membered ring. acs.orgnih.gov This generates a phosphonium intermediate. Subsequently, an intramolecular nucleophilic attack by the amide oxygen occurs, leading to a 5-exo-tet cyclization and the release of the phosphine catalyst, affording the oxazoline (B21484) product. nih.gov

The regioselectivity of the reaction, i.e., whether the 4-substituted or 5-substituted oxazoline is formed, is influenced by the nature of the phosphine catalyst and the substitution pattern on the aziridine. acs.orgnih.gov For N-benzoyl-2-substituted aziridines, the reaction generally favors the formation of 4-substituted oxazolines. nih.gov

Mechanistic Insights into Regioselectivity and Conformational Control in Rearrangements

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism and the origin of regioselectivity in the phosphine-catalyzed Heine reaction of N-benzoylaziridines. nih.govresearchgate.net

These studies have revealed that the regioselectivity of the process is under kinetic control, favoring the formation of the 4-substituted oxazoline derivatives. nih.govresearchgate.net A key finding is that the most stable ground-state conformation of the aziridine is not necessarily the one that reacts. nih.govresearchgate.net The preferred reaction pathway involves a transition state where the benzoyl group is nearly coplanar, which facilitates the nucleophilic attack by the phosphine. nih.govresearchgate.net

The activation strain model combined with energy decomposition analysis has been used to quantitatively rationalize the factors controlling the observed regioselectivity and the impact of substituents on the reactivity. nih.govresearchgate.net The preference for a specific invertomer of the aziridine in the transition state is largely determined by strain energy. nih.gov

Conformational control is also a critical aspect in the reactivity of N-acylaziridines embedded in larger structures, such as cyclic peptides. The conformation of the N-acyl aziridine moiety can dictate the regioselectivity of ring-opening reactions. semanticscholar.org

Transition Metal-Catalyzed C-H Activation and Coupling Reactions

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis and functionalization of complex molecules. nih.govrsc.orgrsc.org In the context of this compound, this strategy can, in principle, be applied to functionalize the phenyl rings or other C-H bonds within the molecule.

While specific examples detailing the transition metal-catalyzed C-H activation of this compound itself are not prevalent in the provided search results, the general principles can be inferred from related systems. Directing groups are often employed to achieve site-selective C-H activation. nih.govsioc-journal.cn In this compound, the benzoyl group's carbonyl oxygen could potentially act as a directing group to functionalize the ortho C-H bonds of the benzoyl ring. Similarly, the aziridine nitrogen could direct the functionalization of the phenyl group at the C-2 position.

For instance, ruthenium-catalyzed C(sp²)-H alkylation of 2-phenylpyridine (B120327) derivatives and aryl ketones (via an imine directing group strategy) has been reported, highlighting the feasibility of ortho-C-H functionalization. nih.gov Rhodium(III)-catalyzed oxidative coupling of N-aryl benzamidines with alkynes proceeds via C-H activation at the C-phenyl ring to yield N-substituted 1-aminoisoquinolines, demonstrating that amidine functionalities can direct C-H activation. nih.gov

The development of C-H activation reactions involving aziridines could provide novel and efficient routes to complex nitrogen-containing molecules.

Regioselective C-H Alkylation of Arenes with Aziridines (e.g., Nickel-Catalyzed C-H Coupling)

The transition-metal-catalyzed C-H functionalization of arenes has become a transformative strategy in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable C-C or C-X (where X is a heteroatom) bonds. mdpi.com Among various metals, nickel has gained prominence due to its cost-effectiveness and unique catalytic properties. mdpi.com A significant application of this methodology is the regioselective C-H alkylation of arenes using aziridines as alkylating agents, with this compound serving as a key substrate in these transformations. This approach provides a direct route to β-arylethylamine scaffolds, which are prevalent in numerous pharmaceuticals and biologically active molecules. researchgate.netresearchgate.net

The regioselectivity of the aziridine ring-opening is a critical aspect of these reactions. osaka-u.ac.jpacs.org In the context of nickel-catalyzed C-H alkylation, the reaction typically proceeds via the cleavage of the more substituted C-N bond of the aziridine ring, leading to the formation of branched products. researchgate.net This regioselectivity is often directed by the coordination of a directing group on the arene substrate to the nickel catalyst. mdpi.comrsc.org For instance, the use of an 8-aminoquinoline (B160924) directing group on benzamides has been shown to facilitate the ortho-C-H alkylation with high regioselectivity. osaka-u.ac.jp

The reaction conditions for these nickel-catalyzed couplings are generally mild and tolerant of a wide range of functional groups. acs.orgprinceton.edu A typical catalytic system involves a nickel(II) salt, such as Ni(OAc)₂, and a ligand. osaka-u.ac.jpprinceton.edu The choice of ligand can significantly influence the reaction's efficiency and selectivity. For example, dimethyl fumarate (B1241708) has been successfully employed as a ligand in the cross-coupling of N-sulfonyl aziridines with organozinc reagents. acs.orgprinceton.edu

Mechanistic studies suggest that the reaction can proceed through various pathways, including a Ni(I)/Ni(III) catalytic cycle. rsc.org In some cases, a single-electron transfer (SET) process is proposed, where a Ni(I) species is the active catalyst. rsc.org Alternatively, an SN2-type nucleophilic ring-opening of the aziridine has also been suggested, particularly in reactions involving chiral aziridines where an inversion of configuration is observed. osaka-u.ac.jp The exact mechanism can be substrate and condition-dependent. For styrenyl aziridines, the observed regioselectivity, which is opposite to what is expected for a typical SN2 process, points towards a SET oxidative addition mechanism. acs.org

The scope of the arene coupling partner is broad, encompassing various substituted benzamides and other arenes with suitable directing groups. mdpi.comosaka-u.ac.jp The reaction tolerates both electron-donating and electron-withdrawing groups on the arene. Similarly, the aziridine component can be varied, although styrenyl aziridines like this compound are common substrates due to their reactivity. acs.org

Detailed Research Findings

A study by Chatani and coworkers demonstrated the nickel-catalyzed C-H coupling of 8-aminoquinoline-derived benzamides with this compound. osaka-u.ac.jp The reaction, conducted in the presence of a Ni(OAc)₂ catalyst, resulted in the formation of 3,4-dihydroisoquinolinones through a C-H alkylation-intramolecular amidation cascade. osaka-u.ac.jp The process exhibited high regioselectivity, with the ring-opening of the aziridine occurring at the benzylic position. osaka-u.ac.jp

The following table summarizes the results for the nickel-catalyzed C-H alkylation of various benzamides with this compound, leading to the synthesis of 3,4-dihydroisoquinolinones.

| Entry | Arene Substrate (Benzamide derivative) | Aziridine | Product (3,4-Dihydroisoquinolinone) | Yield (%) |

| 1 | Benzamide (B126) | This compound | 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | 83 |

| 2 | 4-Methylbenzamide | This compound | 6-Methyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 75 |

| 3 | 4-Methoxybenzamide | This compound | 6-Methoxy-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 68 |

| 4 | 4-Chlorobenzamide | This compound | 6-Chloro-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 71 |

Data adapted from a representative study on nickel-catalyzed C-H alkylation. osaka-u.ac.jp

Another significant contribution in this area comes from the work of Doyle and coworkers, who developed a nickel-catalyzed cross-coupling reaction between N-sulfonyl aziridines and organozinc reagents. acs.orgprinceton.edu While this is not a direct C-H activation, it provides valuable insights into the reactivity of aziridines in nickel-catalyzed transformations. The reaction proceeded with high regioselectivity, affording β-substituted amines. acs.orgprinceton.edu The use of dimethyl fumarate as a ligand was crucial for the success of this transformation. acs.orgprinceton.edu

The table below showcases the scope of the nickel-catalyzed cross-coupling of N-tosyl-2-phenylaziridine with various organozinc reagents.

| Entry | Organozinc Reagent | Product (β-substituted amine) | Yield (%) |

| 1 | n-Butylzinc bromide | N-(1,3-Diphenylpropyl)tosylamide | 71 |

| 2 | Ethylzinc bromide | N-(1-Phenylpropyl)tosylamide | 65 |

| 3 | Isopropylzinc bromide | N-(2-Methyl-1-phenylpropyl)tosylamide | 58 |

| 4 | Phenylzinc chloride | N-(1,2-Diphenylethyl)tosylamide | 80 |

Data adapted from a representative study on nickel-catalyzed aziridine ring-opening. acs.orgprinceton.edu

These findings collectively highlight the utility of nickel catalysis in the regioselective alkylation of arenes using this compound and related activated aziridines. The ability to control regioselectivity through the choice of directing groups and reaction conditions makes this a powerful tool for the synthesis of complex nitrogen-containing molecules. mdpi.comosaka-u.ac.jprsc.org Further mechanistic investigations are ongoing to fully elucidate the intricate pathways of these transformations and expand their synthetic applications. rsc.orgchemrxiv.org

Computational and Theoretical Investigations of N Benzoyl 2 Phenylaziridine Chemistry

Quantum Chemical Methodologies in Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in unraveling the intricate details of chemical reactions involving N-Benzoyl-2-phenylaziridine. These methods provide a molecular-level understanding of reaction pathways and the factors that control them.

Density Functional Theory (DFT) for Transition State Analysis and Activation Energies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of this compound. DFT calculations are particularly adept at locating transition state (TS) structures and determining the associated activation energies, which are crucial for understanding reaction kinetics and selectivity.

For instance, in the phosphine-catalyzed Heine reaction of N-benzoylaziridines, DFT calculations have shown that the regioselectivity is under kinetic control, favoring the formation of 4-substituted oxazoline (B21484) derivatives. nih.govresearchgate.net These studies reveal that the preferred reaction pathway involves a transition state where the benzoyl group is nearly coplanar with the aziridine (B145994) ring. nih.govresearchgate.net This specific conformation facilitates the nucleophilic ring-opening process. nih.govresearchgate.net The activation strain model, combined with energy decomposition analysis, has been used to quantitatively rationalize the observed regioselectivity and the influence of substituents on reactivity. nih.govresearchgate.net

Furthermore, DFT has been employed to study the cycloaddition of carbon disulfide (CS2) to N-aryl-2-phenylaziridines. rsc.orgrsc.org These calculations have helped in identifying the transition states and intermediates involved in the formation of thiazolidine-2-thiones, providing detailed energy profiles for the catalytic cycle. rsc.orgrsc.org

| Reaction | Computational Method | Key Findings |

| Phosphine-catalyzed Heine Reaction | DFT (M06-2X/6-31+G(d,p)) | Regioselectivity is kinetically controlled; a nearly coplanar benzoyl group in the TS is favored. nih.govresearchgate.net |

| CS2 Cycloaddition | DFT | Elucidation of the mechanism and energy profile for thiazolidine-2-thione synthesis. rsc.orgrsc.org |

| Palladium-Catalyzed Cross-Coupling | DFT | Insights into the mechanism, regioselectivity, and stereospecificity of the reaction. acs.orgresearchgate.net |

Ab Initio Calculations for Protonation and Basicity Studies

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are valuable for studying fundamental properties like protonation and basicity. For substituted phenylaziridines, ab initio investigations at the MP2 level of theory with the 6-31G* basis set have been performed to understand their proton affinities. researchgate.net

In the gas phase, phenylaziridine exhibits a higher proton affinity than the parent aziridine. researchgate.net However, when solvent effects are considered, this trend is reversed, which aligns with experimental observations. researchgate.net These calculations also demonstrate the transmission of electronic effects through the phenyl ring; a π-donating substituent in the para position increases the proton affinity, while a π-accepting substituent decreases it. researchgate.net

Conformational Analysis and Nitrogen Inversion Dynamics

N-substituted aziridines, including this compound, can exist as a mixture of two equilibrating invertomers (cis and trans) due to nitrogen inversion. nih.govacs.org Furthermore, rotation around the C-N bond can lead to additional conformers. nih.gov

Computational conformational analysis has shown that for N-benzoyl-2-methylaziridines, the ground-state population is not necessarily the kinetically active species in reactions. nih.gov For example, in the Heine reaction, although multiple conformers exist, the transition state's conformational space reveals that a specific arrangement is preferred for the reaction to proceed efficiently. nih.gov Dynamic NMR spectroscopy, in conjunction with DFT calculations, is a powerful technique for studying the energy barriers associated with such stereomutational processes. researchgate.net

Regioselectivity and Stereoselectivity Prediction and Validation

Computational methods are crucial for predicting and validating the regioselectivity and stereoselectivity of reactions involving this compound. As seen in the phosphine-catalyzed Heine reaction, DFT calculations can successfully predict that the nucleophilic attack occurs preferentially at one of the aziridine carbon atoms, leading to the major product. nih.govresearchgate.net

In palladium-catalyzed ring-opening cross-coupling reactions of 2-arylaziridines, computational studies have been instrumental in understanding the origin of the high regioselectivity and stereospecificity. acs.orgresearchgate.net These studies have shown that the oxidative addition of the aziridine to the Pd(0) complex proceeds via an SN2-type mechanism, which dictates the stereochemical outcome of the reaction. acs.orgresearchgate.net The development of machine learning models, trained on datasets that can include computational descriptors, is also an emerging approach for predicting regioselectivity in complex molecules. nih.gov

Electronic Structure Characterization and Reactivity Descriptors (e.g., Molecular Electrostatic Potential, Molecular Orbitals, Nucleophilicity/Electrophilicity Indices)

The electronic structure of this compound dictates its reactivity. Computational chemistry provides a suite of tools to characterize this electronic structure through various descriptors.

The Molecular Electrostatic Potential (MEP) map is a valuable descriptor for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov For this compound, the MEP would highlight the electron-rich regions (negative potential), such as the oxygen atom of the benzoyl group and the nitrogen atom, as likely sites for electrophilic attack. Conversely, electron-deficient regions (positive potential) would indicate sites for nucleophilic attack.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. nih.gov The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution relate to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a descriptor of chemical stability and reactivity. nih.gov

Reactivity indices , such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for both nucleophilic and electrophilic attacks with greater precision. cyberleninka.ru Natural Bond Orbital (NBO) analysis can further elucidate the electronic interactions within the molecule, such as the stabilizing σ(Caziridine–N)→π(C=O) and π(C=C,aryl)→π(C=O) molecular orbital interactions observed in the transition state of the Heine reaction. nih.gov

Investigation of Reactive Intermediates (e.g., Aziridinium (B1262131) Ions, Zwitterionic Species, Radical Cations)

Computational studies are essential for the characterization of transient and highly reactive intermediates that may be formed during reactions of this compound.

Aziridinium ions are common intermediates in acid-catalyzed ring-opening reactions of aziridines. mdpi.com Their formation can be studied computationally to understand the subsequent regioselective and stereoselective nucleophilic attack. mdpi.com The nature of the electrophile used to generate the aziridinium ion can influence the reaction pathway. mdpi.com

Zwitterionic species can also be involved as intermediates. For example, in certain reactions, a zwitterionic aziridinium intermediate can be generated, which then undergoes further transformation. mdpi.com

Radical cations of amines have been studied using ab initio and CNDO/2 molecular orbital calculations to correlate with their proton affinities. researchgate.net While not explicitly detailed for this compound in the provided context, the formation and reactivity of its radical cation would be a relevant area for computational investigation, particularly in the context of single-electron transfer (SET) reactions.

Advanced Applications of N Benzoyl 2 Phenylaziridine in Complex Organic Synthesis

Divergent Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The reactivity of N-benzoyl-2-phenylaziridine enables its use as a precursor in divergent synthesis, where a single starting material can be converted into multiple, structurally distinct products. By carefully selecting reaction partners and conditions, chemists can steer the reaction pathway towards the desired heterocyclic system.

The reaction of N-acyl-2-phenylaziridines with activated alkynes, such as allenoates, represents a powerful method for the synthesis of five-membered nitrogen heterocycles, namely pyrroles and pyrrolidines. The course of the reaction is highly dependent on the substitution pattern of the aziridine (B145994) and the reaction conditions, which dictate whether the reaction proceeds through a C-C bond cleavage to form an azomethine ylide or a C-N bond cleavage. Current time information in Bangalore, IN.st-andrews.ac.uk

Thermolysis or photolysis of N-acylaziridines typically induces a conrotatory electrocyclic ring opening of the C2-C3 bond to generate a transient azomethine ylide. This 1,3-dipole can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile. For instance, the reaction of cis-N-benzyl-2-benzoyl-3-phenylaziridine with allenoates in toluene (B28343) proceeds via an azomethine ylide to selectively afford 4-methylenepyrrolidines. Current time information in Bangalore, IN.rsc.org Microwave-assisted conditions have been shown to improve the yield of this transformation significantly compared to conventional heating. Current time information in Bangalore, IN.

Conversely, a formal [3+2] cycloaddition can occur, leading to the formation of highly substituted pyrroles. This pathway involves the cleavage of a C-N bond of the aziridine ring. The nature of the N-substituent on the aziridine plays a crucial role in directing the reaction outcome. For example, while N-benzyl-2-benzoyl-3-phenylaziridine predominantly yields methylenepyrrolidines under thermal conditions in toluene, replacing the N-benzyl group with a more sterically demanding N-cyclohexyl group favors the formation of pyrroles via C-N bond cleavage. st-andrews.ac.ukorganic-chemistry.org

Furthermore, the reaction solvent has a profound impact on the chemoselectivity. Shifting from toluene to supercritical carbon dioxide (scCO₂) can completely reverse the selectivity. In scCO₂, the reaction of cis-N-benzyl-2-benzoyl-3-phenylaziridine with allenoates yields pyrroles as the major or exclusive products, even though the same reactants would form pyrrolidines in toluene. Current time information in Bangalore, IN.mdpi.com This sustainable approach highlights the tunability of the reaction to selectively access either pyrrolidine (B122466) or pyrrole (B145914) scaffolds from a common aziridine precursor. Current time information in Bangalore, IN.

| Aziridine N-Substituent | Dipolarophile | Solvent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl | Benzyl buta-2,3-dienoate | Toluene | Reflux, 1.5 h | 4-Methylenepyrrolidine | 31.5 | organic-chemistry.org |

| Benzyl | Benzyl buta-2,3-dienoate | Toluene | MW, 150 °C, 15 min | 4-Methylenepyrrolidine | 73 | Current time information in Bangalore, IN. |

| Cyclohexyl | Benzyl buta-2,3-dienoate | Toluene | Reflux | Pyrrole | 51.5 | organic-chemistry.org |

| Benzyl | Ethyl penta-2,3-dienoate | scCO₂ | 85 bar, 90 °C, 4 h | Pyrrole | 79 | Current time information in Bangalore, IN. |

This compound is a valuable precursor for the synthesis of oxazoline (B21484) and oxazolidinone ring systems, which are important structural motifs in many biologically active compounds.

Oxazolines can be synthesized from N-acylaziridines through ring-expansion reactions. A classic method is the Heine reaction, which involves the isomerization of an N-acylaziridine to a 2-oxazoline, often catalyzed by nucleophiles like sodium iodide. researchgate.net More broadly, the reaction of 3-aroylaziridines with diphenylcyclopropenone (B372975) (DPP) under thermal conditions leads to the formation of novel 4-aroyl-4-oxazolines. This transformation is believed to proceed through the initial generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the carbonyl group of DPP. This reaction is general for various N-substituents (cyclohexyl, isopropyl, methyl) and aroyl or acyl groups at the 2-position of the aziridine.

Oxazolidinones are commonly synthesized through the cycloaddition of carbon dioxide (CO₂) with aziridines. This reaction represents a green and atom-economical approach to these valuable heterocycles. The process is typically catalyzed by a variety of systems, including Lewis acids and transition metal complexes. For instance, aluminum(salphen) complexes have been shown to effectively catalyze the coupling of CO₂ with variously N-substituted 2-phenylaziridines under solvent-free conditions at moderate temperatures and pressures (50-100 °C, 1-10 bar CO₂), affording oxazolidinones with high regioselectivity. masterorganicchemistry.com Iron(II)-iminopyridine complexes have also been employed for the regioselective synthesis of oxazolidinones from N-benzyl-2-carboxyaziridine and CO₂ under mild conditions (50 °C, 10 bar CO₂). researchgate.net More recently, a biocompatible cinchonine-based organocatalyst has been developed for the synthesis of N-alkyl oxazolidin-2-ones from CO₂ and aziridines under ambient temperature and atmospheric pressure. This system provided the oxazolidinone from N-benzyl-2-phenylaziridine in 80% yield as a single regioisomer. rsc.org

| Aziridine | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzyl-2-phenylaziridine | Al(salphen)Cl | 80 °C, 10 bar CO₂, 24 h, solvent-free | 3-Benzyl-5-phenyl-1,3-oxazolidin-2-one | 91 | masterorganicchemistry.com |

| N-Benzyl-2-phenylaziridine | Cinchonine hydrochloride (10 mol%) | 30 °C, 0.1 MPa CO₂, 24 h | 3-Benzyl-5-phenyl-1,3-oxazolidin-2-one | 80 | rsc.org |

| N-Benzyl-2-carboxyaziridine | Fe(IPPr(Im))₃I₂ (0.5 mol%) | 50 °C, 10 bar CO₂, 24 h | 5-Carboxy-substituted oxazolidinone | 88 | researchgate.net |

Analogous to the synthesis of oxazolidinones using CO₂, thiazolidine-2-thiones can be prepared by the ring-expansion reaction of aziridines with carbon disulfide (CS₂). This transformation provides access to sulfur-containing heterocycles that are of interest for their biological activities and as chiral auxiliaries in synthesis. nih.gov

Theoretical studies using DFT calculations have investigated the feasibility of CS₂ cycloaddition to N-alkyl and N-aryl aziridines promoted by metal-free porphyrin-based systems. These studies suggest that the formation of thiazolidine-2-thiones is thermodynamically more favorable than the synthesis of the corresponding oxazolidin-2-ones from CO₂. nih.gov

The insertion of carbon monoxide (CO) into one of the C-N bonds of an aziridine ring is a highly effective method for the synthesis of β-lactams (azetidin-2-ones). This carbonylative ring-expansion is typically catalyzed by transition metal complexes, with rhodium, cobalt, and palladium being the most commonly employed metals. osaka-u.ac.jp

Rhodium catalysts, such as [Rh(CO)₂Cl]₂, are effective for the regiospecific carbonylation of 2-arylaziridines. osaka-u.ac.jprsc.org The reaction proceeds with insertion of CO into the benzylic C-N bond. A key requirement for this transformation is that the N-substituent should not possess acidic protons on the carbon adjacent to the nitrogen atom (e.g., an N-benzyl group can lead to side reactions). osaka-u.ac.jp The rhodium-catalyzed process is stereospecific, proceeding with retention of configuration. This has been utilized in the kinetic resolution of racemic 2-phenylaziridine (B142167) using a chiral auxiliary. rsc.org

Cobalt carbonyl (Co₂(CO)₈) is another widely used catalyst for the carbonylation of non-activated aziridines. nih.gov In contrast to rhodium catalysts, the cobalt-catalyzed reaction proceeds with inversion of configuration at the carbon center undergoing CO insertion. rsc.org This complementary stereochemical outcome is highly valuable in stereoselective synthesis. The reaction is generally regio- and stereospecific, providing a reliable route to a wide range of functionalized β-lactams. nih.gov

Palladium-catalyzed carbonylation has also been developed, particularly for vinylaziridines, to produce vinyl-substituted β-lactams. osaka-u.ac.jp More recently, a general palladium-catalyzed cycloaminocarbonylation of fluorinated olefins with anilines and CO has been reported to produce α-fluoroalkyl-β-lactams, showcasing the versatility of palladium in β-lactam synthesis. rsc.orgresearchgate.net

| Aziridine Substrate | Catalyst | Conditions | Stereochemistry | Yield (%) | Reference |

|---|---|---|---|---|---|

| (S)-1-tert-Butyl-2-phenylaziridine | [Rh(CO)₂Cl]₂ | 20 atm CO, Benzene, 90 °C, 48 h | Retention | 99 | mdpi.com |

| rac-2-Phenylaziridine | [Rh(COD)Cl]₂ / (-)-Menthol | 20 atm CO, 90 °C, 24 h | Retention (Kinetic Resolution) | 25 (99.5% ee) | rsc.org |

| Various non-activated aziridines | Co₂(CO)₈ | Varies (e.g., 80 bar CO, Dioxane, 180 °C) | Inversion | High | rsc.orgnih.gov |

The synthesis of isoquinoline (B145761) and dihydroisoquinolinone frameworks from aziridines represents a more complex transformation, often involving a cascade of reactions. While direct conversions from this compound are not widely reported, related methodologies provide a blueprint for accessing these valuable heterocyclic cores.

A notable strategy involves the nickel-catalyzed C-H coupling of 8-aminoquinoline-derived benzamides with aziridines. This reaction provides direct access to 3,4-dihydroisoquinolinones through a C-H alkylation followed by an intramolecular amidation cascade, which also removes the directing group. rsc.org The reaction is versatile, accommodating both aryl- and alkyl-substituted aziridines. For N-benzyl aziridine, the reaction with a benzamide (B126) substrate in the presence of a Ni(OAc)₂ catalyst under microwave irradiation (200 °C) afforded the corresponding 3-benzyl-3,4-dihydroisoquinolinone. rsc.org The ring-opening of the aziridine proceeds regioselectively depending on the substituent, with benzylic C-N bond cleavage favored for aryl-substituted aziridines. rsc.org This method provides a powerful route to dihydroisoquinolinones, and its application to this compound could be a potential avenue for exploration.

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Gams reactions, typically start from β-phenylethylamides or β-phenylethanolamines, respectively. organic-chemistry.orgnih.govosaka-u.ac.jp Applying these strategies to a derivative of this compound would require prior ring-opening to generate the necessary acyclic precursor. For example, a nucleophilic ring-opening of the aziridine could furnish a β-amino amide derivative, which could then potentially undergo an intramolecular cyclodehydration to form a dihydroisoquinoline.

Indolines are important heterocyclic motifs found in numerous natural products and pharmaceuticals. clockss.org A powerful method for their synthesis involves a palladium- and norbornene-catalyzed domino reaction between aryl iodides and aziridines. rsc.orgnih.gov This procedure allows for the efficient construction of the indoline (B122111) skeleton from readily available starting materials. The reaction likely proceeds through a Catellani-type mechanism involving ortho-C-H functionalization. While the initial report highlights the use of N-sulfonylated aziridines, the methodology is presented as a general approach for aziridines as electrophiles. rsc.orgnih.gov The reaction of various N-protected 2-allylanilines, including N-benzoyl-2-allylaniline, can lead to indolines via acid-catalyzed intramolecular hydroamination, demonstrating the compatibility of the N-benzoyl group in indoline-forming cyclizations. mdpi.com

Isoquinoline and Dihydroisoquinolinone Structures

Stereocontrolled Access to Functionalized Amino Derivatives

The strained three-membered ring of this compound makes it a versatile and valuable precursor for the stereocontrolled synthesis of a wide array of functionalized amino compounds. Its ring-opening reactions, often proceeding with high regio- and stereoselectivity, provide access to complex chiral molecules that are significant in medicinal chemistry and natural product synthesis.

Chiral Amino Alcohols and Substituted Amino Acids

This compound and its derivatives are excellent electrophiles for the synthesis of chiral β-amino alcohols and non-proteinogenic α- and β-amino acids. The regioselective attack of nucleophiles on the aziridine ring, typically at the most substituted carbon (benzylic position), proceeds via an Sₙ2 mechanism, leading to predictable stereochemical outcomes.

A key example is the synthesis of the C-13 side chain of the potent antitumor agent taxol, (-)-N-benzoyl-(2R,3S)-3-phenylisoserine. nih.gov This highlights the industrial relevance of aziridine ring-opening strategies. The asymmetric synthesis of N-sulfinylaziridines, which can be readily prepared and subsequently ring-opened, provides access to syn-β-hydroxy-α-amino acids. nih.gov

Furthermore, enantiomerically pure 3-phenylaziridine-2-carboxylic esters, derived from α,β-unsaturated esters, serve as powerful intermediates. Their ring-opening with various nucleophiles under Sₙ2 conditions cleanly yields β-phenyl-substituted amino acids. For instance, reactions with acetic acid, 4-methoxybenzylthiol, and indole (B1671886) produce protected forms of β-phenylserine, β-phenylcysteine, and β-phenyltryptophan, respectively. Current time information in Bangalore, IN. This methodology provides a general and effective route to optically pure β-substituted amino acids. Current time information in Bangalore, IN. The conversion of aziridine-2-carboxylates to amino alcohols can also be achieved through reduction. tdl.orgdissercat.com Biocatalytic methods have also been developed, such as the enzymatic reduction of 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester to afford (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester with high yield and enantiomeric excess.

Table 1: Synthesis of Substituted Amino Acid Derivatives from Aziridine Precursors

| Aziridine Precursor | Nucleophile | Product | Reference |

|---|---|---|---|

| Enantiopure 3-phenylaziridine-2-carboxylic ester | Acetic Acid | β-Phenylserine derivative | Current time information in Bangalore, IN. |

| Enantiopure 3-phenylaziridine-2-carboxylic ester | 4-Methoxybenzylthiol | β-Phenylcysteine derivative | Current time information in Bangalore, IN. |

| Enantiopure 3-phenylaziridine-2-carboxylic ester | Indole | β-Phenyltryptophan derivative | Current time information in Bangalore, IN. |

| N-Sulfinyl-2-carboxyaziridine | H₂O / Acid | syn-β-Hydroxy-α-amino acid | nih.gov |

β-Arylamines and β-Aryltelluro Amines

The synthesis of β-arylamines from N-acyl or N-sulfonyl activated 2-phenylaziridines is a powerful method for constructing carbon-carbon bonds. These reactions often employ Lewis acids or transition metal catalysts to facilitate the ring-opening and subsequent arylation.

One effective strategy is the Friedel–Crafts-type alkylation of electron-rich arenes with activated aziridines. For example, N-sulfonyl-2-phenylaziridines react with arenes like 1,3,5-trimethoxybenzene (B48636) in the presence of a catalytic amount of "Magic Blue" ([N(C₆H₄-4-Br)₃]SbCl₆) to afford β-arylamines (diaryl-substituted ethylamines) in good yields and with significant retention of enantiomeric purity.

Transition metal catalysis offers another robust approach. A palladium-catalyzed stereospecific and regioselective cross-coupling of enantiopure 2-arylaziridines with arylboronic acids has been developed. This reaction, which utilizes an N-heterocyclic carbene (NHC) ligand, effectively suppresses β-hydride elimination and proceeds via an Sₙ2-type oxidative addition, leading to inversion of stereochemistry at the benzylic carbon. This method allows for the synthesis of a variety of enantioenriched 2-arylphenethylamine derivatives. Similarly, nickel-catalyzed stereoconvergent ring-opening of N-pyridinium aziridines with organozinc reagents provides access to a diverse family of β-functionalized phenethylamines.

Detailed synthetic routes for the preparation of β-aryltelluro amines from this compound are not extensively documented in the reviewed literature.

Table 2: Catalytic Synthesis of β-Arylamines from 2-Phenylaziridine Derivatives

| Aziridine Derivative | Arylating Agent | Catalyst / Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (S)-N-((4-Nitrophenyl)sulfonyl)-2-phenylaziridine | 1,3,5-Trimethoxybenzene | Magic Blue (2 mol%) | 55 | 80 | |

| N-Ts-2-phenylaziridine | Phenylboronic acid | [SIPr-Pd(cinnamyl)Cl] | 83 | >99 | |

| N-Ts-2-phenylaziridine | 4-Methoxy-phenylboronic acid | [SIPr-Pd(cinnamyl)Cl] | 89 | >99 | |

| N-Pyridinium-2-phenylaziridine | Phenylzinc bromide | NiBr₂·diglyme / BiOX ligand | 72 | N/A |

γ-Amino Amide Derivatives and γ-Lactams

This compound is a valuable starting material for the stereoselective synthesis of γ-amino amide derivatives and their corresponding cyclized forms, γ-lactams (also known as 2-pyrrolidinones). These motifs are prevalent in many biologically active compounds.

A highly efficient method involves the stereoselective ring-opening of chiral N-activated aziridines with chiral lithium enolates. This double stereodifferentiation approach allows for the synthesis of α-methyl-γ-amino amide derivatives with excellent diastereoselectivity. The resulting adducts can be readily converted into enantiomerically pure α-methyl-γ-amino acids or cyclized to form the corresponding γ-lactams.

Ring expansion reactions of functionalized aziridines provide another route to γ-lactams. For instance, trans- and cis-2-aryl-3-(2-cyanoethyl)aziridines can be transformed into 5-[aryl(hydroxy)methyl]pyrrolidin-2-ones. This transformation proceeds via hydrolysis of the terminal nitrile group, followed by an intramolecular cyclization and ring expansion. Enzymatic hydrolysis using a nitrilase has been shown to be a selective method for producing these functionalized γ-lactams. Transition metal-catalyzed domino reactions, where an N-tosylaziridine undergoes Sₙ2 ring-opening followed by cyclization with an active methylene (B1212753) compound, also yield highly functionalized chiral γ-lactams.

Table 3: Stereoselective Synthesis of γ-Amino Amide Derivatives

| Aziridine Reactant | Enolate Reactant | Product | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| (R)-N-Ts-2-phenylaziridine | (S)-Lithium enolate of N-propionyl oxazolidinone | α-Methyl-γ-amino amide | 95 | 97:3 | |

| (S)-N-Ts-2-phenylaziridine | (S)-Lithium enolate of N-propionyl oxazolidinone | α-Methyl-γ-amino amide | 93 | 5:95 |

Utilization in Asymmetric Catalysis and Ligand Design

The unique structural and electronic properties of the aziridine ring, particularly when incorporated into more complex molecular frameworks, have been exploited in the design of novel chiral ligands and building blocks for asymmetric synthesis.

Chiral Aziridine-Phosphines as Ligands in Asymmetric Transformations

A significant application of aziridine derivatives is in the synthesis of chiral phosphine (B1218219) ligands for asymmetric metal catalysis. Optically pure aziridine-phosphines, synthesized from phosphine oxides, have proven to be highly effective ligands and organocatalysts. These P,N-type ligands combine the chirality of the aziridine backbone with the coordinating ability of the phosphine moiety.

These ligands have shown excellent performance in copper-catalyzed asymmetric Friedel–Crafts alkylations of indoles with β-nitrostyrenes. In these reactions, the chiral aziridine-phosphine ligand, in complex with a copper(I) salt, creates a chiral environment that directs the approach of the nucleophile, resulting in high yields and enantioselectivities of up to 92% ee. The structure of the ligand, including the spacer between the aziridine and phosphine groups, has a notable impact on the reaction's efficiency and stereochemical outcome.

Beyond Friedel-Crafts reactions, these ligands have been successfully applied as organocatalysts in asymmetric intramolecular Rauhut–Currier reactions and as catalysts in asymmetric [3+2] cycloadditions, demonstrating their versatility in forming new carbon-carbon bonds enantioselectively.

Table 4: Performance of Chiral Aziridine-Phosphine Ligands in the Asymmetric Friedel–Crafts Alkylation of Indole with β-Nitrostyrene

| Ligand | Yield (%) | ee (%) | Absolute Configuration | Reference |

|---|---|---|---|---|

| (S)-1-{[2-(Diphenylphosphino)phenyl]methyl}-2-phenylaziridine | 75 | 80 | S | |

| (S)-1-{[2-(Diphenylphosphino)phenyl]methyl}-2-isopropylaziridine | 68 | 68 | S | |

| (S)-1-{[2-(Diphenylphosphino)phenyl]methyl}-2-methylaziridine | 65 | 68 | S | |

| (S)-1-{[2-(Diphenylphosphino)phenyl]methyl}-2-benzylaziridine | 72 | 75 | S |

Aziridines as Chiral Building Blocks for Stereoselective Transformations

Chiral aziridines, such as this compound, are recognized as powerful chiral building blocks in organic synthesis. Their utility stems from the combination of ring strain, which provides a driving force for reactions, and the inherent chirality that can direct the formation of new stereocenters.